4-(4-Fluorophenyl)piperazin-2-one
Description
4-(4-Fluorophenyl)piperazin-2-one is a heterocyclic compound featuring a six-membered piperazin-2-one ring (containing two nitrogen atoms and a ketone group) substituted with a 4-fluorophenyl group at the 4-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes, receptors, and apoptosis pathways. The fluorine atom enhances metabolic stability and bioavailability through its electron-withdrawing effects, while the ketone group facilitates hydrogen bonding and conformational rigidity .
Synthesis protocols for 4-(4-fluorophenyl)piperazin-2-one derivatives often involve nucleophilic substitution or condensation reactions. For example, 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde is synthesized via the reaction of 1-(4-fluorophenyl)piperazine with 4-fluorobenzaldehyde, followed by thiosemicarbazide coupling to form hydrazine-carbothioamide intermediates . These methods highlight the compound’s adaptability in generating diverse analogs.
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-(4-fluorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-8-1-3-9(4-2-8)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14) |
InChI Key |
OLZMSPZNAQICNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazin-2-one
- Structural Differences : The 3-chlorophenyl substituent introduces steric and electronic variations compared to the 4-fluorophenyl group. Chlorine’s larger atomic radius and weaker electronegativity reduce metabolic stability but may enhance lipophilicity.
- Synthesis : Prepared via reaction of methyl α-bromophenylacetic acid with 1-(3-chlorophenyl)piperazin-2-one in the presence of potassium carbonate .
- Biological Activity : Used in cytotoxic agents, demonstrating that meta-substitution on the phenyl ring can modulate target affinity and potency .
Nutlin-3 (±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-2-one
- Structural Differences : Incorporates a bis-chlorophenyl imidazole moiety and a piperazin-2-one core. The 4-chlorophenyl groups enhance hydrophobic interactions with MDM2, a key protein in p53 regulation.
- Biological Activity : Potent MDM2 inhibitor, with chlorine’s hydrophobicity contributing to stronger binding than fluorine analogs .
Salt Forms and Physicochemical Properties
1-(4-Fluorophenyl)piperazin-2-one Hydrochloride (CAS 697305-48-9)
- Structural Modification : Hydrochloride salt formation improves aqueous solubility, critical for oral bioavailability.
- Industrial Relevance : Produced industrially (99% purity) for pharmaceutical applications, highlighting its utility in drug formulations .
Complex Derivatives with Enhanced Bioactivity
4-(3-(4-Fluorophenyl)-6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperazin-2-one (21w)
- Structural Features : Incorporates a trifluoromethyl-isoxazolopyrimidine group, enhancing selectivity for Toll-like receptors (TLRs).
- Synthesis : Achieved via nucleophilic substitution between 12h and 2-oxopiperazine under basic conditions .
- Activity: Exhibits nanomolar potency against TLRs, attributed to the trifluoromethyl group’s electron-deficient nature .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one
- Structural Features: Combines piperazin-2-one with pyridazinone and morpholine groups, broadening hydrogen-bonding capacity.
- Applications: Potential in kinase inhibition due to pyridazinone’s planar structure .
Data Tables
Table 2: Impact of Halogen Substituents on Piperazin-2-one Activity
Preparation Methods
Deprotection of tert-Butyl Carboxylate Precursor
The most validated method involves deprotection of tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate (CAS 1284243-44-2) using hydrogen chloride in 1,4-dioxane/dichloromethane.
Procedure :
-
Dissolve tert-butyl carboxylate precursor (2 g, 6.80 mmol) in dichloromethane (5 mL).
-
Add HCl in dioxane (16.99 mL, 68.0 mmol) dropwise at 0°C.
-
Stir for 3 hours at 25°C.
-
Evaporate solvents under reduced pressure.
-
Triturate the residue with diethyl ether (2 × 10 mL) to isolate 1-(4-fluorophenyl)piperazin-2-one hydrochloride (1.2 g, 77% yield).
Characterization :
Advantages : High yield, straightforward purification.
Limitations : Requires handling corrosive HCl gas.
Cyclization of Diamine Derivatives
Alternative routes involve cyclizing 1,2-diamine intermediates with carbonyl sources. For example, reacting N-(4-fluorophenyl)ethylenediamine with glyoxylic acid under acidic conditions generates the piperazin-2-one ring.
Procedure :
Reductive Amination Approaches
Reductive amination of 4-fluorophenylglyoxal with 1,2-diaminoethane offers a one-pot route:
-
Combine 4-fluorophenylglyoxal (1 equiv), 1,2-diaminoethane (1.1 equiv), and NaBH₃CN (1.5 equiv) in methanol.
-
Stir at room temperature for 24 hours.
Yield : ~50–55% (based on similar piperazine syntheses).
Reaction Optimization and Conditions
Acidic Deprotection Conditions
The HCl/dioxane system in Method 2.1 achieves optimal yields at 25°C. Lower temperatures (0–10°C) reduce side reactions but prolong reaction times.
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| HCl Concentration | 4 M | Maximizes deprotection |
| Solvent Ratio (DCM:Dioxane) | 1:3 | Enhances solubility |
| Reaction Time | 3 hours | Balances completion vs. degradation |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) accelerate cyclization but may decompose acid-labile intermediates. Ethanol and dichloromethane offer better compatibility with HCl.
Characterization and Analytical Data
Spectroscopic Validation
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F stretch).
-
¹³C NMR (DMSO-d₆) : δ 165.2 (C=O), 161.5 (C-F), 128.4–115.7 (aromatic carbons).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to handle exothermic HCl gas release safely. Key steps include:
-
Automated dosing of tert-butyl carboxylate precursor.
-
In-line pH monitoring during acid addition.
-
Crystallization via anti-solvent (diethyl ether) precipitation.
Challenges and Alternative Methodologies
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 4-(4-Fluorophenyl)piperazin-2-one, and how should data interpretation be approached?
Answer:
Characterization should begin with NMR spectroscopy (1H/13C) to confirm the fluorophenyl and piperazinone moieties. The fluorine atom induces distinct splitting patterns in aromatic protons, while the piperazinone ring protons appear as multiplets between δ 3.0–4.0 ppm. High-resolution mass spectrometry (HRMS) is critical to verify molecular weight and elemental composition. For structural ambiguity, X-ray crystallography (e.g., using SHELXL for refinement ) resolves bond lengths and ring puckering. Cross-validation with FT-IR (amide C=O stretch ~1650–1700 cm⁻¹) and elemental analysis ensures purity. Discrepancies in elemental data may require iterative recrystallization or HPLC purification .
Advanced: How can conformational analysis of the piperazinone ring be performed to assess its impact on biological activity?
Answer:
Use Cremer-Pople puckering parameters to quantify ring non-planarity. For crystallographic data, calculate amplitude (q) and phase angle (φ) using software like PLATON or PARST . Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model ring flexibility in solution. Compare puckered conformations (e.g., chair vs. boat) to receptor-binding assays (e.g., kinase inhibition studies ). Advanced NMR techniques like NOESY detect through-space interactions to validate dominant conformers .
Basic: What synthetic routes are commonly employed for preparing 4-(4-Fluorophenyl)piperazin-2-one derivatives?
Answer:
A typical route involves condensation reactions between 4-fluorophenylamine and diketone precursors under acidic conditions. For example, reacting 4-fluorobenzaldehyde with ethylenediamine derivatives followed by oxidation yields the piperazinone core. Schiff base intermediates are often reduced using NaBH4 or catalytic hydrogenation. Solvent choice (e.g., dichloromethane or THF) and bases (e.g., triethylamine) optimize yields. Post-synthetic modifications (e.g., alkylation at the piperazinone nitrogen) require anhydrous conditions to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in reported biological activity data for fluorophenylpiperazinone derivatives?
Answer:
Discrepancies often arise from impurity profiles (e.g., regioisomers) or assay variability . Address this by:
- Repurifying compounds via preparative HPLC or column chromatography.
- Validating biological assays with positive controls (e.g., known kinase inhibitors ).
- Performing dose-response curves to confirm IC50/EC50 consistency.
- Cross-referencing with structural analogs (e.g., comparing 4-fluorophenyl vs. 2-fluorophenyl derivatives ) to isolate substituent effects.
- Publishing full experimental protocols (solvent, temperature, cell lines) to enable replication .
Basic: What safety precautions are essential when handling 4-(4-Fluorophenyl)piperazin-2-one in the laboratory?
Answer:
- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact.
- In case of exposure, wash skin with copious water for ≥15 minutes and seek medical attention if irritation persists.
- Store in airtight containers under inert gas (N2/Ar) to prevent oxidation.
- Dispose of waste via hazardous chemical protocols (e.g., neutralization before disposal) .
Advanced: How can computational methods predict the binding affinity of 4-(4-Fluorophenyl)piperazin-2-one derivatives to target proteins?
Answer:
- Perform docking studies (AutoDock Vina, Glide) using crystal structures (e.g., KRAS G12V in PDB: 8QDS ). Optimize ligand poses with MM-GBSA free-energy calculations.
- Use QSAR models to correlate substituent electronic properties (Hammett σ) with activity.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .
Basic: How should researchers address low yields in the synthesis of 4-(4-Fluorophenyl)piperazin-2-one?
Answer:
- Optimize reaction stoichiometry (e.g., excess amine for condensation steps).
- Screen catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization).
- Use Dean-Stark traps to remove water in refluxing toluene.
- Recrystallize crude products from ethanol/water mixtures to improve purity .
Advanced: What strategies are effective for analyzing non-covalent interactions of 4-(4-Fluorophenyl)piperazin-2-one in protein-ligand complexes?
Answer:
- X-ray crystallography : Refine structures with SHELXL to identify H-bonds (e.g., amide C=O to active-site residues) and π-π stacking .
- NMR titration experiments : Monitor chemical shift perturbations (CSPs) in 1H-15N HSQC spectra to map binding interfaces .
- Thermal shift assays : Measure protein melting temperature (Tm) changes upon ligand binding to assess stabilization .
Basic: What analytical techniques are suitable for quantifying trace impurities in 4-(4-Fluorophenyl)piperazin-2-one?
Answer:
- HPLC-UV/HRMS : Use C18 columns (e.g., Ascentis® Express) with gradient elution (water/acetonitrile + 0.1% TFA) to separate regioisomers.
- NMR impurity profiling : Compare integration ratios of minor peaks against the main product.
- ICP-MS for heavy metal detection if metal catalysts are used .
Advanced: How can researchers design in vivo studies to evaluate the pharmacokinetics of 4-(4-Fluorophenyl)piperazin-2-one derivatives?
Answer:
- Administer compounds via IV/oral routes in rodent models and collect plasma at timed intervals.
- Quantify drug levels using LC-MS/MS with deuterated internal standards.
- Calculate AUC, Cmax, t½ using non-compartmental analysis (Phoenix WinNonlin).
- Perform tissue distribution studies to assess blood-brain barrier penetration, critical for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
